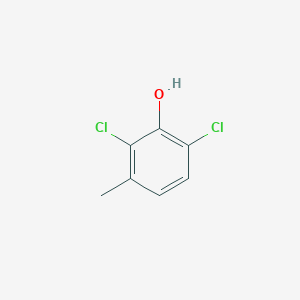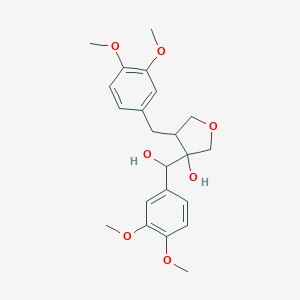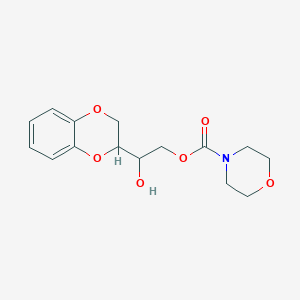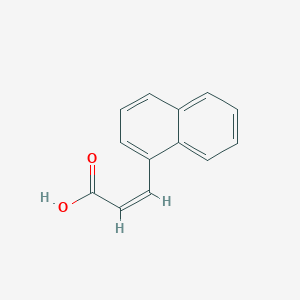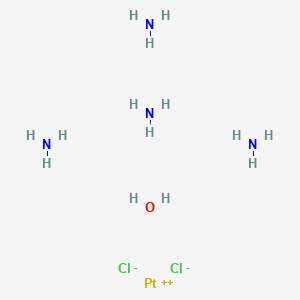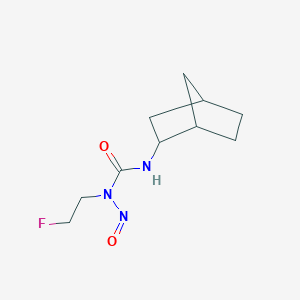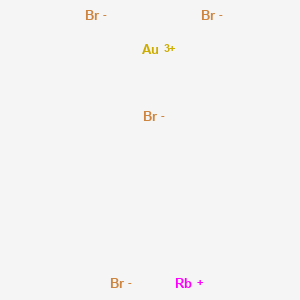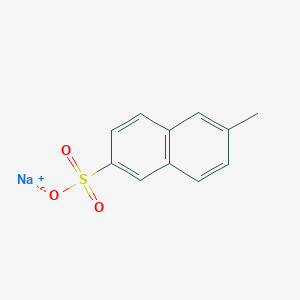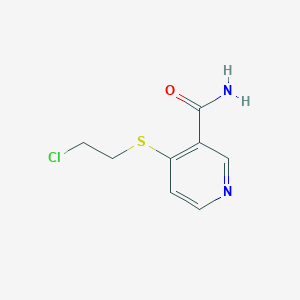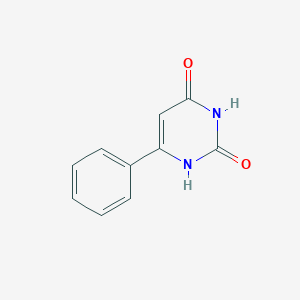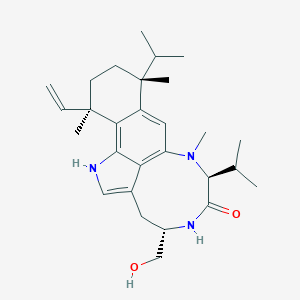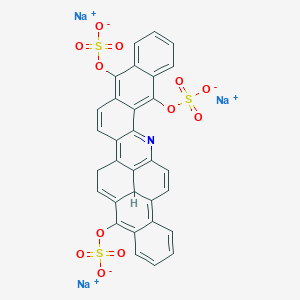
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is a synthetic compound that has recently gained attention in the field of scientific research. It is a complex organic molecule with a unique structure that makes it an interesting subject of study.
作用機序
The mechanism of action of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is not fully understood. However, it is known to interact with DNA and RNA, leading to changes in their structure and function. It can also generate reactive oxygen species, which can cause oxidative damage to cells.
生化学的および生理学的効果
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, leading to their death. It can also inhibit the production of pro-inflammatory cytokines, reducing inflammation. Additionally, it has been shown to have antioxidant properties, protecting cells from oxidative damage.
実験室実験の利点と制限
One advantage of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is its fluorescent properties, which make it a useful tool for the detection of DNA and RNA. It is also relatively easy to synthesize, making it accessible to researchers. However, its mechanism of action is not fully understood, which limits its potential applications. Additionally, its potential toxicity and side effects need to be further studied.
将来の方向性
There are several future directions for the study of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate). One area of research could focus on its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another area of research could investigate its anti-inflammatory and antioxidant properties for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is a complex organic molecule with several potential applications in scientific research. Its fluorescent properties make it a useful tool for the detection of DNA and RNA, and its potential anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is a complex process that involves several steps. The initial step is the synthesis of anthracene, which is then converted into anthraquinone. The anthraquinone is then reacted with naphthalene to form the intermediate product, which is further reacted with acridine. Finally, the product is treated with sulphuric acid to obtain Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate).
科学的研究の応用
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) has several applications in scientific research. It is used as a fluorescent probe for the detection of DNA and RNA. It can also be used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been studied as a potential anti-inflammatory and antioxidant agent.
特性
CAS番号 |
13390-52-8 |
|---|---|
製品名 |
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) |
分子式 |
C31H14NNa3O12S3 |
分子量 |
759.6 g/mol |
IUPAC名 |
trisodium;(6,13-disulfonatooxy-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,3,5,7,9,11,13,15,17(31),18,20,22,24,26,28-pentadecaen-27-yl) sulfate |
InChI |
InChI=1S/C31H19NO12S3.3Na/c33-45(34,35)42-29-19-6-2-1-5-15(19)16-13-14-24-26-17(9-11-22(29)25(16)26)18-10-12-23-27(28(18)32-24)31(44-47(39,40)41)21-8-4-3-7-20(21)30(23)43-46(36,37)38;;;/h1-8,10-14,25H,9H2,(H,33,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3 |
InChIキー |
XOZXHOVHPXPMBW-UHFFFAOYSA-K |
SMILES |
C1C=C2C3C(=C4C=CC=CC4=C2OS(=O)(=O)[O-])C=CC5=C3C1=C6C=CC7=C(C8=CC=CC=C8C(=C7C6=N5)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
正規SMILES |
C1C=C2C3C(=C4C=CC=CC4=C2OS(=O)(=O)[O-])C=CC5=C3C1=C6C=CC7=C(C8=CC=CC=C8C(=C7C6=N5)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
その他のCAS番号 |
13390-52-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)
